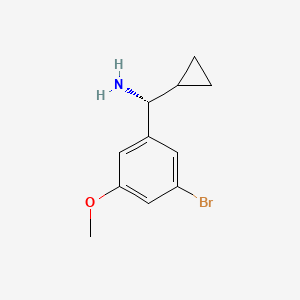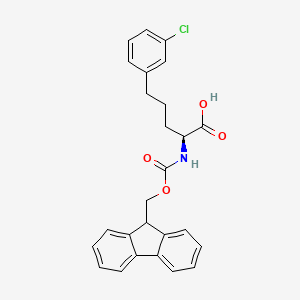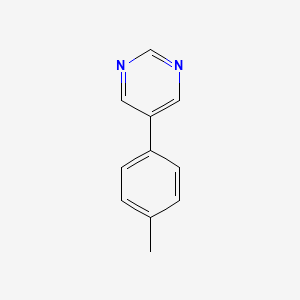![molecular formula C7H5N3 B12844688 Pyrido[2,3-C]pyridazine CAS No. 6133-99-9](/img/structure/B12844688.png)
Pyrido[2,3-C]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-C]pyridazine is a heterocyclic compound characterized by a fused ring system containing both pyridine and pyridazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrido[2,3-C]pyridazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, yielding 1,6-dihydropyridazines, which can be further converted to pyridazines in the presence of NaOH .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient catalytic systems is crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[2,3-C]pyridazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert pyridazine rings to dihydropyridazines under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases are frequently employed.
Major Products Formed
The major products formed from these reactions include functionalized pyridazines, pyridazinones, and various substituted derivatives, which can exhibit diverse biological activities .
Applications De Recherche Scientifique
Pyrido[2,3-C]pyridazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrido[2,3-C]pyridazine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as selective phosphodiesterase inhibitors, modulating intracellular signaling pathways . The compound’s ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-C]pyridazine is compared with other similar heterocyclic compounds such as pyrimidine and pyrazine:
Similar Compounds
- Pyrimidine
- Pyrazine
- Pyridazine
- Pyridazinone
This compound stands out due to its unique fused ring system, which imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
6133-99-9 |
|---|---|
Formule moléculaire |
C7H5N3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
pyrido[2,3-c]pyridazine |
InChI |
InChI=1S/C7H5N3/c1-2-6-3-5-9-10-7(6)8-4-1/h1-5H |
Clé InChI |
BEJXOECDIXUTLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)











